molecular formula C16H15FN2O2 B2788801 (2-Fluorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034328-60-2

(2-Fluorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2788801
CAS No.: 2034328-60-2
M. Wt: 286.306
InChI Key: CLLCQWOZDLMHMB-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of (2-Fluorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinyl Intermediate: The pyrrolidinyl group is introduced through a reaction involving a suitable amine and a carbonyl compound under controlled conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group is incorporated via a nucleophilic substitution reaction, where the pyrrolidinyl intermediate reacts with a pyridinyl halide.

    Attachment of the Fluorophenyl Group:

Industrial production methods may involve optimization of these synthetic routes to enhance yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

(2-Fluorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Common reagents and conditions used in these reactions include catalysts (e.g., palladium), solvents (e.g., tetrahydrofuran), and temperature control.

Scientific Research Applications

(2-Fluorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Comparison with Similar Compounds

(2-Fluorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone can be compared with other similar compounds, such as:

    (2-Fluorophenyl)(3-(pyridin-3-yloxy)pyrrolidin-1-yl)methanone: This compound has a similar structure but with a different position of the pyridinyl group, which may result in different chemical and biological properties.

    (2-Fluorophenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical properties and potential for diverse applications.

Properties

IUPAC Name

(2-fluorophenyl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2/c17-15-4-2-1-3-14(15)16(20)19-10-7-13(11-19)21-12-5-8-18-9-6-12/h1-6,8-9,13H,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLCQWOZDLMHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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